molecular formula C20H18N2O4 B13780677 Oxamide, N-(1-anthraquinonyl)-N'-butyl- CAS No. 92573-27-8

Oxamide, N-(1-anthraquinonyl)-N'-butyl-

Cat. No.: B13780677
CAS No.: 92573-27-8
M. Wt: 350.4 g/mol
InChI Key: VYSHFHDUHNQGCR-UHFFFAOYSA-N
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Description

Oxamide, N-(1-anthraquinonyl)-N’-butyl- is a complex organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an oxamide group linked to an anthraquinone moiety and a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N-(1-anthraquinonyl)-N’-butyl- typically involves the reaction of 1-anthraquinonyl hydrazine with butyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N-(1-anthraquinonyl)-N’-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: The oxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted oxamides depending on the nucleophile used.

Scientific Research Applications

Oxamide, N-(1-anthraquinonyl)-N’-butyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxamide, N-(1-anthraquinonyl)-N’-butyl- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular respiration, leading to reduced energy production and cell death. The molecular targets include topoisomerases and mitochondrial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxamide, N-(1-anthraquinonyl)-N’-butyl- is unique due to its specific combination of the oxamide group, anthraquinone moiety, and butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

92573-27-8

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-butyl-N'-(9,10-dioxoanthracen-1-yl)oxamide

InChI

InChI=1S/C20H18N2O4/c1-2-3-11-21-19(25)20(26)22-15-10-6-9-14-16(15)18(24)13-8-5-4-7-12(13)17(14)23/h4-10H,2-3,11H2,1H3,(H,21,25)(H,22,26)

InChI Key

VYSHFHDUHNQGCR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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